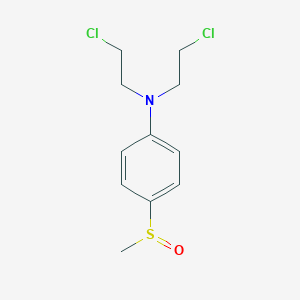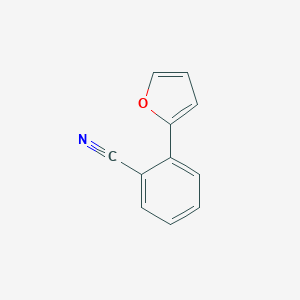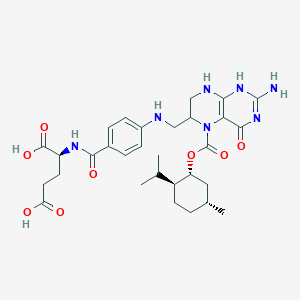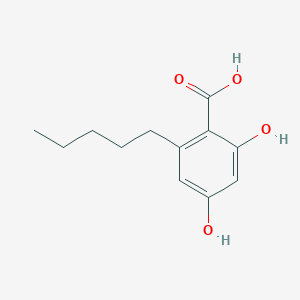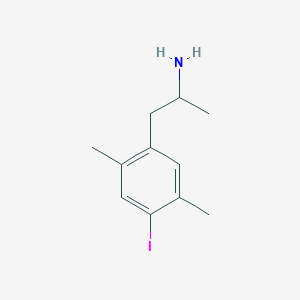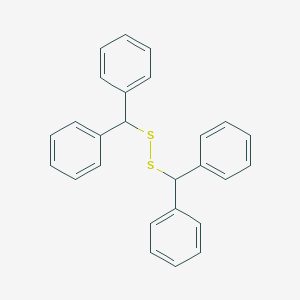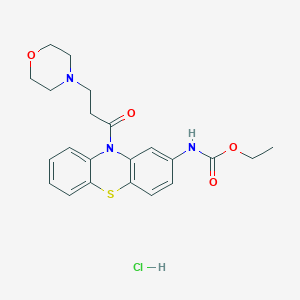
盐酸莫里西嗪
描述
Moricizine hydrochloride is the hydrochloride salt form of moricizine, a phenothiazine analog with class I antiarrhythmic activity . It is used to treat irregular heartbeats (arrhythmias) and to maintain a normal heart rate .
Molecular Structure Analysis
The molecular formula of Moricizine hydrochloride is C22H26ClN3O4S . The InChI is 1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H .
Chemical Reactions Analysis
Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes . It decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .
Physical And Chemical Properties Analysis
The molecular weight of Moricizine hydrochloride is 464.0 g/mol . The IUPAC name is ethyl N - [10- (3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride .
科学研究应用
Cardiac Arrhythmia Management
Moricizine hydrochloride: is primarily used in the treatment of irregular heartbeats, known as arrhythmias . It acts on the heart muscle to improve the heart’s rhythm by exhibiting potent local anesthetic activity and membrane stabilizing effects. This compound decreases excitability, conduction velocity, and automaticity, which are crucial in managing conditions like ventricular tachycardia .
Pharmacokinetic Studies
Research into the pharmacokinetics of Moricizine hydrochloride helps understand its absorption, distribution, metabolism, and excretion. These studies are vital for determining the appropriate dosages for therapeutic use and for predicting interactions with other medications .
Pharmacodynamic Research
Moricizine’s pharmacodynamics are studied to assess its effects on the body, particularly its action on the heart’s electrical conduction system. It decreases the action potential duration and the effective refractory period in Purkinje fibers, which is significant for developing new antiarrhythmic drugs .
Neurological Applications
While Moricizine is not primarily used for neurological conditions, its local anesthetic properties suggest potential research applications in neurology, especially in studies related to nerve conduction and pain management .
Molecular Biology Studies
Moricizine hydrochloride can be used in molecular biology research to study its interaction with various cellular components. Its impact on cell membranes and ion channels may provide insights into the development of new drugs for various conditions .
Synthetic Chemistry Research
The chemical structure of Moricizine hydrochloride, which includes a phenothiazine backbone, makes it an interesting subject for synthetic chemistry research. Modifications to its structure could lead to the development of new compounds with improved pharmacological profiles .
Toxicology and Safety Profiling
Toxicological studies involving Moricizine hydrochloride are essential to ensure its safety for human use. Research in this field focuses on identifying potential adverse effects and establishing safe exposure levels .
Regulatory Science
Moricizine hydrochloride’s therapeutic applications and safety profile make it a subject of interest in regulatory science. It involves studying the drug’s compliance with regulatory requirements and its status in various pharmacopeias .
作用机制
Target of Action
Moricizine hydrochloride primarily targets the sodium channels in the heart muscle . These channels play a crucial role in the propagation of electrical signals that regulate the heart’s rhythm.
Mode of Action
Moricizine hydrochloride works by inhibiting the rapid inward sodium current across myocardial cell membranes . This action decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .
Biochemical Pathways
The inhibition of sodium channels by Moricizine hydrochloride affects the action potential duration (APD) in Purkinje fibers . It also decreases the effective refractory period (ERP) but to a lesser extent than the APD, so the ERP/APD ratio is increased . This modulation of the cardiac action potential helps to restore normal heart rhythm.
Pharmacokinetics
Moricizine hydrochloride undergoes an extensive first-pass metabolism in the liver . It has a large apparent volume of distribution, probably related to peripheral tissue binding . Plasma protein binding is about 95%, and biotransformation of Moricizine is almost complete, with less than 10% excreted unchanged in the urine . Significant antiarrhythmic activity generally occurs 16 to 20 hours after therapy is initiated .
Result of Action
Moricizine hydrochloride is used to treat irregular heartbeats (arrhythmias) and to maintain a normal heart rate . It suppresses frequent ventricular premature depolarizations and nonsustained ventricular tachycardia in 60% to 70% of patients, and it suppresses induced ventricular tachycardia in 15% to 25% of patients .
Action Environment
The action of Moricizine hydrochloride can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the patient’s liver function, as it undergoes extensive first-pass metabolism in the liver Additionally, its efficacy can be influenced by the patient’s heart condition and the presence of other medications
安全和危害
未来方向
属性
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQAKFHSULJNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047786 | |
| Record name | Moricizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29560-58-5 | |
| Record name | Ethmozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moricizine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Moricizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORICIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



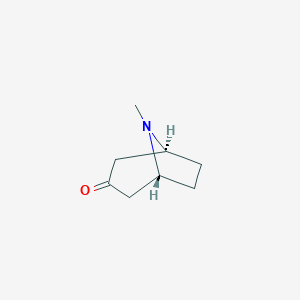

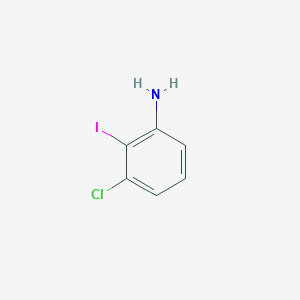
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)
